Mono-methyl terephthalate

描述

Contextualization within Aromatic Ester Chemistry

Mono-methyl terephthalate (B1205515) belongs to the family of aromatic esters, a class of compounds characterized by an ester functional group attached to an aromatic ring. cymitquimica.com Specifically, it is a monoester of terephthalic acid, a dicarboxylic acid, and methanol (B129727). cymitquimica.com This structure imparts a dual reactivity to the molecule, allowing it to participate in reactions typical of both carboxylic acids and esters.

The production of MMT often involves the esterification of terephthalic acid with methanol or the partial hydrolysis of dimethyl terephthalate (DMT). chemicalbook.cominnospk.com The controlled nature of these reactions is crucial to achieving a high yield of the monoester. researchgate.net MMT's solubility characteristics are noteworthy; it is slightly soluble in water but shows good solubility in organic solvents like methanol, benzene (B151609), and ether. chemicalbook.comlookchem.comchemdad.com This property is leveraged in its purification and in various reaction media.

Strategic Importance in Polymer Science and Engineering

The primary industrial significance of Mono-methyl terephthalate lies in its role as a precursor and intermediate in the synthesis of polyesters, most notably polyethylene (B3416737) terephthalate (PET). innospk.comcymitquimica.com PET is a widely used thermoplastic polymer resin found in products ranging from beverage bottles and food containers to fibers for clothing. nih.govwikipedia.org

MMT serves as a crucial stepping stone in the production of dimethyl terephthalate (DMT), a key monomer for PET synthesis via the transesterification process with ethylene (B1197577) glycol. chemicalbook.comnih.gov While direct esterification of purified terephthalic acid (PTA) with ethylene glycol is now a more common route for PET production, the DMT pathway, and by extension MMT, remains relevant, particularly in certain manufacturing contexts and in the chemical recycling of PET waste. wiley.comd-nb.info In the methanolysis of PET, the polymer is broken down into its constituent monomers, including DMT and MMT, which can then be purified and repolymerized to create high-quality recycled PET. wiley.comd-nb.inforsc.org

Furthermore, MMT is utilized in the synthesis of other polymers and materials, including thermoplastic polyester (B1180765) elastomers like DuPont's Hytrel. nih.gov Its ability to act as a condensation reagent is fundamental to forming the ester linkages that constitute the backbone of these polymers. innospk.com

Evolution of Research Trajectories for this compound

Historically, research on this compound was closely tied to optimizing the production of PET monomers. google.com Early studies focused on the kinetics and mechanisms of its formation and conversion to DMT, aiming to maximize yield and purity for polymerization. wiley.comgoogle.com

More recently, the research focus has expanded significantly, driven by the growing emphasis on a circular economy and sustainable chemical processes. A significant area of contemporary research involves the role of MMT in the chemical recycling of PET. chemistryviews.org Scientists are exploring more efficient and environmentally friendly methods, such as catalytic degradation using metal-organic frameworks (MOFs), to break down PET waste into valuable monomers like MMT and terephthalic acid. chemistryviews.orgrsc.org These monomers can then be used to produce virgin-quality PET, closing the loop on plastic waste. chemistryviews.org

Additionally, research is ongoing to understand the solubility of MMT in various solvent systems to improve separation and purification processes in recycling streams. acs.orgfigshare.com There is also interest in exploring novel applications for MMT beyond traditional polymer synthesis, including its use as an intermediate in the production of fine chemicals and pharmaceuticals. chemicalbook.comlookchem.comcymitquimica.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H8O4 | innospk.com |

| Molecular Weight | 180.16 g/mol | nih.gov |

| Appearance | White to off-white crystalline powder | chemicalbook.comlookchem.com |

| Melting Point | 220-223 °C | chemicalbook.comlookchem.cominnospk.com |

| Boiling Point | 331.6 °C at 760 mmHg | lookchem.cominnospk.com |

| Density | 1.288 g/cm³ | lookchem.cominnospk.com |

| Flash Point | 136 °C | lookchem.cominnospk.com |

| Solubility | Slightly soluble in water; Soluble in methanol, benzene, and ether | chemicalbook.comlookchem.comchemdad.com |

| CAS Number | 1679-64-7 | innospk.com |

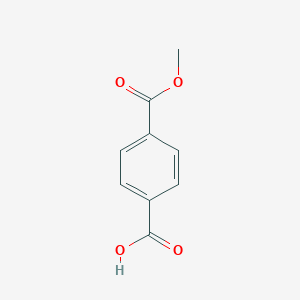

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIDAMBAPLIATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027425 | |

| Record name | Methyl hydrogen terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Faintly beige powder; [MSDSonline] | |

| Record name | Hydrogen methyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE | |

| Record name | HYDROGEN METHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000184 [mmHg] | |

| Record name | Hydrogen methyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS FROM DIL ALCOHOL | |

CAS No. |

1679-64-7 | |

| Record name | Monomethyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen methyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl terephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl hydrogen terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2T5130M28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROGEN METHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

239 °C | |

| Record name | HYDROGEN METHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Process Optimization for Mono Methyl Terephthalate

Esterification-Based Production Routes

Esterification-based methods involve the selective formation of a single methyl ester group on a terephthalate (B1205515) backbone. This can be achieved either by adding a methyl group to terephthalic acid or by removing one from dimethyl terephthalate.

Direct Monoesterification of Terephthalic Acid

The direct monoesterification of terephthalic acid (TPA) with methanol (B129727) presents a challenge due to the symmetrical nature of the TPA molecule, which tends to lead to the formation of the diester, dimethyl terephthalate (DMT). mdpi.com Achieving high selectivity for MMT requires careful control of reaction conditions or specialized catalytic systems.

One approach involves conducting the esterification under high pressure and temperature. For instance, reacting a suspension of TPA in methanol at elevated temperatures (e.g., 245°C) and pressures can yield DMT, with MMT as the key intermediate. google.com To favor MMT, the reaction can be stopped before completion. Another strategy to enhance selectivity is the use of an aromatic hydrocarbon co-solvent, such as xylene, which can improve the reaction environment. google.com

More selective methods have been developed to overcome the formation of the diester. A highly selective quantitative yield of MMT has been reported by first chemisorbing TPA onto an alumina (B75360) surface, which protects one of the carboxylic acid groups, followed by esterification with a reagent like diazomethane (B1218177). While effective, the use of diazomethane is often limited to laboratory-scale synthesis due to its hazardous nature. google.com

Partial Hydrolysis of Dimethyl Terephthalate

The partial hydrolysis of dimethyl terephthalate (DMT) is a common and effective route to produce MMT. jst.go.jp This process involves the saponification of one of the two ester groups. The reaction is typically carried out by treating DMT with a stoichiometric amount of a base, such as potassium hydroxide (B78521), in a solvent like methanol. google.com

The hydrolysis of DMT to TPA is a two-step reaction, with MMT being the intermediate product. jst.go.jpresearchgate.net The first step, the conversion of DMT to MMT, is relatively fast and essentially irreversible. jst.go.jpresearchgate.net The subsequent hydrolysis of MMT to TPA is a slower, reversible reaction. jst.go.jpresearchgate.net This kinetic difference allows for the isolation of MMT by carefully controlling reaction parameters such as time, temperature, and reactant ratios. For example, using a potassium hydroxide to DMT ratio of close to 1:1 favors the formation of the monoester. google.com Studies have shown that the reaction can proceed at temperatures from room temperature up to reflux, with the choice of solvent and base being critical to optimizing yield and purity. google.com

| Catalyst/Reagent | Solvent | Temperature (°C) | Key Observation | Reference |

|---|---|---|---|---|

| Potassium Hydroxide | Methanol/Benzene (B151609) | 55 | Standard method for preparing potassium salt of MMT, followed by acidification. | google.com |

| Potassium Hydroxide | Methanol | Reflux | Alternative to lower temperature method, though more energy-intensive. | google.com |

| Zinc Acetate (B1210297) | Water | 210-265 | Used for complete hydrolysis to TPA, but MMT is the key intermediate. First step (DMT to MMT) is fast and irreversible. | jst.go.jpresearchgate.net |

| Potassium Carbonate (K₂CO₃) | Methanol/Dichloromethane | 20-35 | Low-energy catalytic methanolysis of PET generates MMT as a by-product alongside DMT. | rsc.org |

Catalytic Systems in Esterification and Hydrolysis Processes

Various catalytic systems are employed to enhance the rate and selectivity of MMT synthesis through esterification and hydrolysis.

For direct esterification, solid acid catalysts like zeolites (e.g., β zeolite, Al-MCM-41) are utilized. mdpi.comcu.edu.eg These catalysts offer advantages in terms of separation and reusability over traditional homogeneous acid catalysts like sulfuric acid. mdpi.com In a study using β zeolite for the esterification of TPA with methanol at 200°C, MMT was identified as the main by-product and reaction intermediate, indicating that incomplete conversion favors MMT formation. mdpi.com

In hydrolysis reactions, while strong bases like potassium hydroxide are effective, metal salts can also serve as catalysts. Zinc acetate has been studied for the complete hydrolysis of DMT to TPA, where it effectively catalyzes both steps of the reaction. jst.go.jpresearchgate.net The use of such metal salt catalysts can mitigate the corrosiveness associated with strong acids or bases. researchgate.net In the context of PET recycling via methanolysis, combinations of catalysts and co-solvents, such as potassium carbonate with dimethyl carbonate, have been shown to produce MMT as a by-product. rsc.org

Oxidative Synthesis Pathways

Oxidative methods provide an alternative route to MMT, starting from the petrochemical feedstock p-xylene (B151628). These industrial processes are typically multi-step and rely on heavy metal catalysis.

Multi-step Oxidation of p-Xylene Derivatives

A well-established industrial route, known as the Dynamit-Nobel (or Witten-Hercules) process, produces MMT as a key intermediate in the manufacturing of DMT from p-xylene. sciencesnail.comnih.govwikipedia.org The process involves a sequence of oxidation and esterification reactions:

First Oxidation: p-Xylene is first oxidized using air at one of its methyl groups to form p-toluic acid. This step is typically performed at temperatures of 140–180°C and pressures of 5–8 bar. sciencesnail.comnih.gov

Esterification: The resulting p-toluic acid is then esterified with methanol at high temperatures (150–230°C) and pressures (15–60 atm) to produce methyl p-toluate (B1214165). sciencesnail.com

Second Oxidation: The remaining methyl group on methyl p-toluate is oxidized, again using air, to yield mono-methyl terephthalate. sciencesnail.comwikipedia.org

This sequence effectively overcomes the resistance of the second methyl group to oxidation by first converting the deactivating carboxylic acid group of p-toluic acid into an ester. wikipedia.orgatamanchemicals.com The resulting MMT can then be further esterified to DMT if desired. nih.gov A patent describes optimizing this second oxidation step (methyl p-toluate to MMT) to be carried out between 130° and 200°C at pressures of 1 to 6 atmospheres to maximize the selectivity for MMT. google.com

| Reaction Step | Reactant | Product | Temperature (°C) | Pressure (atm/bar) | Reference |

|---|---|---|---|---|---|

| 1st Oxidation | p-Xylene | p-Toluic Acid | 140 - 180 | 5 - 8 bar | nih.gov |

| Esterification | p-Toluic Acid | Methyl p-toluate | 150 - 230 | 15 - 60 atm | sciencesnail.com |

| 2nd Oxidation | Methyl p-toluate | This compound | 130 - 200 | 1 - 6 atm | google.com |

Catalytic Role of Heavy Metal Salts in Oxidation Reactions

The liquid-phase air oxidation of p-xylene and its derivatives is critically dependent on catalysis by polyvalent heavy metal salts. atamanchemicals.comgoogle.com Cobalt and manganese salts, typically acetates, are the most common catalysts used in these processes. nih.govgoogleapis.com

In the Dynamit-Nobel process, a cobalt fatty acid salt or cobalt acetate is used to catalyze the oxidation of both p-xylene to p-toluic acid and methyl p-toluate to MMT. sciencesnail.comnih.gov These catalysts facilitate the reaction with atmospheric oxygen under elevated temperature and pressure. prepchem.com The metal ions cycle between their higher and lower oxidation states, generating free radicals that initiate the oxidation of the methyl groups. wikipedia.org

In the related Amoco process for direct TPA production, a catalyst system of cobalt and manganese salts is used, often with a bromide promoter (e.g., HBr or NaBr) in an acetic acid solvent. nih.govwikipedia.orgatamanchemicals.com The bromide co-catalyst acts as a regenerative source of free radicals, which is particularly effective for oxidizing the second methyl group, a challenge that the multi-step Dynamit-Nobel process circumvents via intermediate esterification. wikipedia.org While the Amoco process is designed for TPA production, the underlying principles of heavy metal salt catalysis are the same as those used in the oxidative steps to produce MMT. atamanchemicals.com

Derivation from Polymeric Material Depolymerization

The transformation of post-consumer plastics into valuable chemical monomers is a cornerstone of the circular economy. This compound can be derived from the depolymerization of terephthalate-based polymers, primarily polyethylene (B3416737) terephthalate (PET), through chemical and biological methods.

Chemical Recycling of Polyethylene Terephthalate (PET) via Methanolysis and Alcoholysis

Chemical recycling of PET through alcoholysis is a well-established method for breaking down the polymer into its constituent monomers or related valuable chemicals. rsc.org Methanolysis, a specific type of alcoholysis, utilizes methanol to degrade PET, typically at elevated temperatures and pressures. scribd.comrsc.org The primary products of complete methanolysis are dimethyl terephthalate (DMT) and ethylene (B1197577) glycol (EG), which can be re-polymerized to create virgin PET. rsc.orgscribd.com

However, under certain conditions, this compound (MMT) is generated as an intermediate or by-product. rsc.org For instance, a process developed by Cho and colleagues using potassium carbonate (K2CO3) as a catalyst with methanol at 25°C for 24 hours yielded MMT alongside other products like 1-(2-hydroxyethyl)-4-terephthalate methyl ester (HEMT) and DMT. rsc.org

The conditions for methanolysis can be tuned to influence product yields. Reactions are often conducted between 180°C and 280°C under pressures of 20–40 atm, using catalysts such as zinc acetate, magnesium acetate, or cobalt acetate. rsc.org The use of supercritical methanol has been shown to significantly improve reaction efficiency. rsc.org Liu et al. achieved a DMT yield as high as 99.79% under supercritical conditions at 298°C for 112 minutes. rsc.org

Combined processes, such as glycolysis–methanolysis, have also been developed. rsc.orgencyclopedia.pub In this two-step approach, PET first undergoes glycolysis to produce bis(hydroxyethyl) terephthalate (BHET) and oligomers. rsc.org These products are then transesterified with methanol, which effectively converts the remaining oligomers into DMT. rsc.org

Table 1: Selected PET Methanolysis Conditions and Product Yields

| Catalyst/System | Temperature (°C) | Time | Key Products | Yield/Conversion | Source |

|---|---|---|---|---|---|

| K2CO3 / DMC (co-solvent) | 25 | 24 hours | DMT, MMT, HEMT | 4.5% PET conversion, 3.6% DMT yield | rsc.org |

| Zinc Acetate | 180-280 | N/A | DMT, EG | 80-85% DMT recovery | rsc.org |

| ZnO nanoparticles | 170 | 15 minutes | DMT | 97% PET conversion, 95% DMT yield | rsc.org |

| Supercritical Methanol | 298 | 112 minutes | DMT | 99.79% DMT yield | rsc.org |

| Triethylamine (NEt3) | 200 | 2 hours | DMT | 88% DMT yield | acs.org |

Enzymatic Synthesis from Terephthalate Polyesters

Enzymatic depolymerization represents a greener, more sustainable approach to plastic recycling. rsc.org Researchers have identified microorganisms, such as Ideonella sakaiensis, that can use PET as a primary carbon source. rsc.org This bacterium produces two key enzymes: PETase and MHETase. rsc.org PETase initiates the degradation by breaking down PET into mono(2-hydroxyethyl)terephthalate (MHET), an intermediate product. rsc.org Subsequently, the MHETase enzyme hydrolyzes MHET into terephthalic acid (TPA) and ethylene glycol (EG). rsc.org

While this specific enzymatic pathway yields TPA, other advanced catalytic systems have demonstrated the direct formation of MMT. A notable example involves the use of a metal-organic framework (MOF) catalyst, UiO-66(Zr). rsc.orgresearchgate.net In a solvent-free process at 260°C, this catalyst was used to degrade waste PET, yielding both terephthalic acid and this compound. rsc.orgresearchgate.net The conversion yield reached 98% under a hydrogen atmosphere and 81% under an argon atmosphere after 24 hours. researchgate.net This demonstrates a promising chemo-catalytic route to obtain MMT directly from PET waste.

Advanced Synthetic Strategies and Reaction Engineering

Beyond polymer degradation, significant research has been dedicated to developing advanced synthetic routes that offer high selectivity for this compound, alongside a deeper understanding of the reaction engineering principles that govern its formation.

Selective Synthesis Approaches for this compound

Achieving high selectivity for a mono-ester of a dicarboxylic acid is a known chemical challenge. researchgate.netresearchgate.net Several strategies have been developed to selectively produce MMT.

One primary method is the partial hydrolysis of dimethyl terephthalate (DMT) . This involves carefully controlling the reaction stoichiometry. It has been reported that using a potassium hydroxide to DMT molar ratio of 0.97 can produce high yields of crude monomethyl terephthalic acid. researchgate.net A more recent patent describes a process for hydrolyzing a diester of terephthalic acid in a solvent mixture containing protic and aprotic solvents, which can yield a mono-salt of the monoester with selectivity up to 99.9%. google.com This mono-salt can then be acidified to produce MMT with yields between 70% and 99%. google.com

Another approach is the selective esterification of terephthalic acid (TPA) . The use of alumina as a solid support for TPA allows for the selective formation of the mono-ester. researchgate.net When TPA is adsorbed on alumina, one of the carboxylic acid groups binds to the surface, leaving the other free to react with an esterifying agent like dimethyl sulfate (B86663) to selectively form MMT. researchgate.net

A third strategy involves the multi-step oxidation of a precursor . A patented method describes the production of MMT starting from p-xylene. google.com The process involves:

Oxidizing p-xylene to p-toluic acid.

Esterifying the p-toluic acid to its methyl ester.

Oxidizing the methyl ester of p-toluic acid to MMT, with the reaction being stopped at the point of maximum achievable selectivity. google.com

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of MMT synthesis is crucial for process optimization. In the esterification of purified terephthalic acid (PTA) with methanol to produce DMT, MMT is a key intermediate product. mdpi.com Kinetic studies show that factors like temperature and pressure significantly impact the conversion of PTA and the selectivity towards DMT, and by extension, the concentration profile of the MMT intermediate. mdpi.com The esterification of PTA is an endothermic reaction, and increasing the temperature generally accelerates the reaction rate. mdpi.com

Kinetic studies of PET depolymerization in supercritical methanol have shown that the process occurs consecutively, with methyl-(2-hydroxyethyl) terephthalate (MHET) being a relatively stable intermediate. sci-hub.se The rate-determining step was identified as the conversion of oligomers to monomers. sci-hub.se While not directly MMT, the kinetic behavior of the closely related MHET provides valuable insights.

Thermodynamic properties, such as solubility, are critical for designing separation and purification processes. The solubilities of both DMT and MMT in aqueous methanol solutions have been determined to increase with both temperature and the concentration of methanol. acs.org This difference in solubility forms the basis for designing a simple purification process to separate MMT from the final esterification product mixture. acs.org

Table 2: Thermodynamic Properties of MMT and Related Compounds

| Compound | Property | Value | Source |

|---|---|---|---|

| This compound (MMT) | Melting Point | 220-223 °C | chemicalbook.com |

| This compound (MMT) | Enthalpy of Fusion | Data determined by DSC, specific value not stated in abstract | acs.org |

| Dimethyl terephthalate (DMT) | Enthalpy of Fusion | Data determined by DSC, specific value not stated in abstract | acs.org |

Continuous Processing and Scalability Studies

The transition from laboratory-scale batch reactions to industrial-scale continuous processing is essential for the economic viability of MMT production. Several chemical recycling processes for PET have reached commercial maturity, notably glycolysis and methanolysis. d-nb.info

Continuous process designs are being actively developed. For the synthesis of MMT from p-xylene precursors, a continuous esterification step is preferred. google.com This can be achieved by running the reaction mixture countercurrent to gaseous methanol in a pressure reactor or column. google.com

For PET depolymerization, newer approaches favor the use of superheated methanol vapor which passes through the polymer melt. d-nb.info This method facilitates the continuous removal of the reaction products (DMT, EG, and intermediates) along with the solvent vapor, driving the reaction forward and simplifying downstream processing. d-nb.info Industrial examples, such as the process established by Mitsubishi Heavy Industries, underscore the scalability of methanolysis-based recycling technologies. encyclopedia.pub These scalable, continuous systems are critical for efficiently converting polymer waste into valuable chemical feedstocks like MMT.

Chemical Reactivity and Derivatization Chemistry of Mono Methyl Terephthalate

Fundamental Chemical Transformations

The dual functionality of MMT governs its fundamental chemical behavior, enabling a variety of reactions typical for carboxylic acids, esters, and aromatic compounds.

Ester Hydrolysis Mechanisms

The hydrolysis of the methyl ester group in mono-methyl terephthalate (B1205515) to yield terephthalic acid (TPA) is a critical reaction, particularly in the context of polymer recycling and biodegradation. This reaction can be catalyzed by acids, bases, or enzymes.

The hydrolysis of dimethyl terephthalate (DMT) to TPA is a sequential, two-step process where MMT is the essential intermediate. wikipedia.org

DMT + H₂O → MMT + CH₃OH

MMT + H₂O ⇌ TPA + CH₃OH

The initial hydrolysis of DMT to MMT is comparatively fast and considered essentially irreversible under typical conditions. wikipedia.org The subsequent hydrolysis of MMT to TPA is a slower, reversible reaction that eventually reaches a state of equilibrium. wikipedia.org Kinetic studies using a zinc acetate (B1210297) catalyst have determined the activation energy for this second hydrolysis step (MMT to TPA) to be 64 kJ mol⁻¹. wikipedia.org

Enzymatic hydrolysis offers a sustainable route for MMT transformation. Carboxylesterases, such as TfCa from the bacterium Thermobifida fusca, have been shown to effectively catalyze the hydrolysis of MMT. google.com Similarly, the biodegradation of DMT by bacterial strains like Pasteurella multocida Sa proceeds through the initial formation of MMT, which is then further hydrolyzed to TPA. innospk.com

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety of MMT undergoes reactions characteristic of this functional group, most notably esterification. MMT can be esterified with methanol (B129727) to produce dimethyl terephthalate (DMT). acs.org This reaction is a key step in certain production routes for purified DMT. wikipedia.orgcu.edu.eg The process can be driven to completion by using an excess of methanol or by removing the water formed during the reaction.

The carboxylic acid group can also be converted into a more reactive acyl chloride. For instance, reacting MMT with thionyl chloride (SOCl₂) would produce methyl 4-(chlorocarbonyl)benzoate. This highly reactive intermediate can then be used to form other esters or amides under milder conditions than direct reactions with the carboxylic acid. prepchem.com

Furthermore, the acidic nature of the carboxyl group means that MMT can react with bases to form salts. The potassium salt of monomethyl terephthalate, for example, can be prepared by reacting DMT with potassium hydroxide (B78521). mdpi.com Acidification of this salt solution subsequently precipitates the pure MMT. mdpi.comthermofisher.com

Aromatic Ring Functionalization Reactions (e.g., Nitration, Halogenation)

The aromatic ring of mono-methyl terephthalate is significantly deactivated towards electrophilic aromatic substitution reactions. This deactivation is due to the presence of two electron-withdrawing groups: the carboxylic acid (-COOH) and the methyl ester (-COOCH₃). wikipedia.orgacs.org These groups reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. acs.orgmasterorganicchemistry.com Consequently, forcing conditions, such as strong acids and high temperatures, are often required for functionalization.

The electron-withdrawing substituents are meta-directing. However, since they are in a para arrangement relative to each other, the two available positions on the ring (positions 2, 3, 5, and 6) are equivalent for a monosubstitution reaction.

Nitration: The nitration of terephthalate esters has been documented. For example, dimethyl terephthalate can be nitrated to dimethyl 2-nitroterephthalate using fuming nitric acid in concentrated sulfuric acid. google.com A similar reaction can be applied to MMT derivatives. A patented process describes the nitration of monomethyl 2,5-dichloro-terephthalate using a mixture of red fuming nitric acid and concentrated sulfuric acid at approximately 55°C. google.com This demonstrates that despite the deactivation, nitration of the MMT aromatic ring is achievable.

Halogenation and Other Reactions: Direct halogenation of MMT is less commonly described, but reactions on related compounds suggest it is possible under specific conditions. For instance, bromoterephthalic acid can be used as a precursor to synthesize more complex derivatives. cu.edu.eg A more modern approach to functionalization involves C-H activation. A ruthenium-catalyzed C-H hydroxylation has been successfully used to convert the terephthalate unit in PET directly into 2-hydroxyterephthalic acid, showcasing a novel method for functionalizing the deactivated aromatic ring. acs.org

Transesterification and Interconversion Reactions

Transesterification is a key reaction for MMT, enabling its conversion to other esters and its participation in polymerization processes.

Equilibrium Dynamics with Dimethyl Terephthalate

This compound exists in a dynamic equilibrium with dimethyl terephthalate (DMT) and terephthalic acid (TPA) in the presence of methanol and water.

MMT + CH₃OH ⇌ DMT + H₂O

This equilibrium is fundamental to processes like the production of fiber-grade DMT, where MMT is esterified with methanol. acs.org Conversely, the selective monohydrolysis of DMT to produce MMT can be achieved by carefully controlling reaction conditions, such as using a specific ratio of potassium hydroxide to DMT in a solvent mixture. mdpi.comresearchgate.net Thermal conversion of MMT can also lead to the formation of both DMT and TPA, highlighting the interconnectedness of these three compounds. acs.org

Below is a table summarizing conditions for the interconversion of DMT and MMT.

| Transformation | Reactants | Catalyst/Conditions | Product(s) | Reference |

| Monohydrolysis | Dimethyl terephthalate, KOH | Methanol, Reflux (65°C) | Monomethyl terephthalate | mdpi.com |

| Esterification | This compound, Methanol | High temperature | Dimethyl terephthalate | acs.org |

| Hydrolysis | Dimethyl terephthalate, Water | Zinc Acetate, 265°C | MMT, Terephthalic Acid | wikipedia.org |

Formation of Mixed Terephthalate Esters

This compound can undergo transesterification with alcohols other than methanol to form a variety of mixed terephthalate esters. This reactivity is crucial for synthesizing specialty polyesters and other functional molecules.

A clear example is the biologically mediated transesterification of MMT. In a study involving the bacterium Pasteurella multocida Sa, when ethanol (B145695) was present as a solvent, MMT was converted into mono-ethyl terephthalate (MET), demonstrating a novel biochemical pathway. innospk.com

MMT + CH₃CH₂OH ⇌ Mono-ethyl terephthalate (MET) + CH₃OH

In the context of PET recycling, the methanolysis of the polymer can yield MMT as well as the mixed ester 1-(2-hydroxyethyl)-4-terephthalate methyl ester (HEMT). nih.gov Similarly, the synthesis of PET precursors can involve the creation of mixed esters. For example, ethylene (B1197577) glycol bis(methyl terephthalate) has been synthesized from methyl 4-(chlorocarbonyl)benzoate and ethylene glycol. thermofisher.com These reactions underscore the utility of MMT as a building block for more complex molecules through the reactivity of its two distinct functional groups. cymitquimica.com

Oligomerization and Polymerization Behavior

This compound (MMT) is a significant monomer and intermediate in the field of polymer chemistry. biosynth.cominnospk.comchemimpex.com Its bifunctional nature, containing both a carboxylic acid and a methyl ester group, allows it to participate in various polymerization reactions, leading to the formation of commercially important polymers. cymitquimica.comnanotrun.com

Role as a Key Intermediate in Polyester (B1180765) and Copolymer Synthesis

This compound serves as a crucial intermediate in the synthesis of polyesters, most notably polyethylene (B3416737) terephthalate (PET). chemimpex.comcymitquimica.com PET is a widely used thermoplastic polymer resin utilized in fibers for clothing, containers for liquids and foods, and in combination with glass fiber for engineering resins. wikipedia.org The production of PET can proceed through the esterification of terephthalic acid (TPA) with ethylene glycol or the transesterification of dimethyl terephthalate (DMT) with ethylene glycol. wikipedia.orgepa.gov In processes starting from DMT, MMT is a key intermediate. The selective monohydrolysis of DMT yields MMT. google.combg.ac.rsgoogle.com

The reaction sequence typically involves the initial reaction of DMT with ethylene glycol to produce a mixture of bis(2-hydroxyethyl) terephthalate (BHET), MMT, and oligomers. epa.govgoogle.com MMT's presence is a part of the progression towards the final polymer. The polymerization proceeds through polycondensation of these monomers and oligomers, where the methyl ester or carboxylic acid group of MMT reacts with the hydroxyl groups of ethylene glycol or other monomers. cymitquimica.comwikipedia.org

Beyond PET, MMT is also implicated in the synthesis of other polyesters like polybutylene terephthalate (PBT). wikipedia.orgresearchgate.net Studies have been conducted on the synthesis of PBT from MMT to understand and potentially mitigate side reactions like the formation of tetrahydrofuran (B95107) (THF). researchgate.net Its role as a building block extends to the creation of various high-performance polymers for textiles and packaging. chemimpex.com The thermal stability and chemical resistance of MMT make it a valuable component in manufacturing durable materials. chemimpex.comnanotrun.com

| Polymer/Copolymer | Role of this compound (MMT) | Key Monomers | Reference(s) |

| Polyethylene Terephthalate (PET) | Key intermediate, especially in processes starting from DMT. Forms during the transesterification/esterification stage. | Dimethyl Terephthalate (DMT), Ethylene Glycol (EG), Terephthalic Acid (TPA) | chemimpex.comcymitquimica.comwikipedia.orgepa.gov |

| Polybutylene Terephthalate (PBT) | Used as a starting material in studies to understand reaction mechanisms and side-product formation. | Terephthalic Acid (TPA), 1,4-Butanediol | wikipedia.orgresearchgate.net |

| Copolyester Amides | A precursor that can be converted into a more reactive intermediate for polymerization with diamines and diols. | Diamines, Diols | google.comgoogle.com |

| Triblock Copolymers | Used in the synthesis of monofunctional monoester diamides, which act as end-capping agents for triblock copolymers. | PTMO, DMT, 4'-aminobenzanilide | acs.org |

Mechanism of Polyesteramide Formation

Polyesteramides are a class of polymers that incorporate both ester and amide linkages in their backbone, offering a unique combination of properties. This compound is a valuable precursor in the synthesis of these materials. wikipedia.org A common route to polyesteramides involves a multi-step process where MMT is first derivatized to enhance its reactivity towards amines. google.comgoogle.com

One established mechanism proceeds through the following key steps:

Conversion of MMT to a more reactive intermediate: MMT can be converted to its acid chloride, methyl 4-(chlorocarbonyl)benzoate, by reacting it with an agent like thionyl chloride. google.com Alternatively, a more commercially viable route involves the transesterification of MMT. For instance, MMT can be reacted with phenol (B47542) in the presence of a catalyst like boric acid to form methyl phenyl terephthalate (MPT). google.comgoogle.com Phenyl esters are significantly more reactive towards amines than methyl esters in the subsequent amidation step. google.com

Amide-Ester Exchange (Amidation): The activated intermediate (e.g., MPT) is then reacted with a diamine (such as an alkylene or arylene diamine). This step, known as amide-ester exchange, results in the formation of a bis-esteramide. google.comgoogle.com For example, the reaction of MPT with a diamine yields a bis-esteramide and phenol as a byproduct. This reaction is often more efficient and leads to purer products compared to the direct reaction of a diamine with dimethyl terephthalate. google.com

Polymerization: The resulting mixture containing the bis-esteramide can be directly used in a final polymerization step. A diol (like butanediol) is added, and the mixture is heated, often with a catalyst, to initiate polycondensation. google.comgoogle.com During this stage, the ester groups of the bis-esteramide react with the hydroxyl groups of the diol to form the final polyesteramide, releasing a byproduct (e.g., methanol or phenol). google.com

This three-step, one-pot process allows for the synthesis of well-defined polyesteramides. google.com The initial conversion of MMT to a more reactive species is crucial for achieving high yields and purity in the final polymer. google.com

| Step | Description | Reactants | Products | Reference(s) |

| 1. Activation | MMT is converted to a more reactive species. A common method is transesterification with phenol. | This compound (MMT), Phenol, Boric Acid (catalyst) | Methyl Phenyl Terephthalate (MPT), Water | google.comgoogle.com |

| 2. Amidation | The activated intermediate (MPT) reacts with a diamine in an amide-ester exchange reaction. | Methyl Phenyl Terephthalate (MPT), Diamine | Bis-esteramide, Phenol | google.comgoogle.com |

| 3. Polycondensation | The bis-esteramide is polymerized with a diol to form the final polyesteramide. | Bis-esteramide, Diol (e.g., Butanediol) | Polyesteramide, Methanol/Phenol | google.comgoogle.com |

Synthesis of Advanced Derivatives

The dual functionality of this compound makes it a versatile building block for the synthesis of more complex molecules beyond polymers. Both the carboxylic acid and the methyl ester groups can be selectively targeted to create a variety of advanced derivatives.

Preparation of Functionalized Benzoic Acid Derivatives

This compound itself is a functionalized benzoic acid derivative, specifically 4-(methoxycarbonyl)benzoic acid. cymitquimica.com It can serve as a starting material for the synthesis of other specialized benzoic acid derivatives through transformations of its carboxylic acid or ester functional groups.

Research has demonstrated the synthesis of a wide range of functionalized benzoic acids where MMT itself can be a product, for example, via the hydroxycarbonylation of the corresponding aryl iodide. diva-portal.org Conversely, the functional groups of MMT are amenable to further reaction. The carboxylic acid can be converted into amides, esters, and acyl halides, while the methyl ester can be hydrolyzed or transesterified.

For instance, the synthesis of siloxane-containing derivatives of benzoic acid showcases the transformation of the carboxyl group into a variety of other functionalities, including esters, thioesters, and amides under mild conditions. researchgate.net While this study focused on carboxy-phenylsiloxanes, the general methodologies are applicable to MMT. The carboxyl group of MMT can be activated, for example with thionyl chloride to form the acyl chloride, which is a highly reactive intermediate for the synthesis of amides and esters. google.com

A practical example is the synthesis of 1-(2-Benzyloxyethyl)-4-methylterephthalate, where the carboxylic acid of MMT is coupled with 2-(benzyloxy)ethan-1-ol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. bg.ac.rs This demonstrates the targeted derivatization of the carboxylic acid moiety while leaving the methyl ester intact.

| Derivative Type | Synthetic Approach from MMT | Example Reactant(s) | Example Product | Reference(s) |

| Amides | Activation of the carboxylic acid group (e.g., to an acyl chloride) followed by reaction with an amine. | Thionyl chloride, Amine (R-NH₂) | Methyl 4-(aminocarbonyl)benzoate | google.com |

| Specialty Esters | Coupling of the carboxylic acid group with an alcohol using a coupling agent. | 2-(Benzyloxy)ethan-1-ol, Dicyclohexylcarbodiimide (DCC) | 1-(2-Benzyloxyethyl)-4-methylterephthalate | bg.ac.rs |

| Acid Halides | Reaction of the carboxylic acid group with a halogenating agent. | Thionyl chloride (SOCl₂) | Methyl 4-(chlorocarbonyl)benzoate | google.com |

Formation of Metal Complexes Incorporating this compound Ligands

The carboxylate group of this compound can act as a ligand, coordinating to metal ions to form metal complexes and metal-organic frameworks (MOFs). The oxygen atoms of the carboxylate group are effective coordination sites for a variety of metal centers.

A specific example is the synthesis and characterization of a zinc(II) this compound complex with the formula [Zn(CH₃O–CO–C₆H₄COO)₂(OH₂)₃]·2H₂O. researchgate.net In this structure, the this compound anion acts as a ligand, coordinating to the zinc(II) ion. The complex also includes coordinated water molecules and water of hydration within its crystal structure. Thermal decomposition studies of this complex have shown that it breaks down to form zinc oxide (ZnO) nanoparticles. researchgate.net

The ability of terephthalate and its derivatives to form coordination polymers and MOFs is well-documented. researchgate.net These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis. While terephthalic acid is a more common linker in MOF synthesis, functionalized derivatives like MMT offer the potential to introduce additional functionality or modify the properties of the resulting framework. The ester group of MMT could, for example, be used for post-synthetic modification of the framework.

| Metal Complex | Formula | Metal Center | Ligand | Key Findings | Reference(s) |

| Zinc(II) monomethyl terephthalate complex | [Zn(CH₃O–CO–C₆H₄COO)₂(OH₂)₃]·2H₂O | Zinc(II) | This compound anion | The complex has an ordered, crystalline structure. Thermal decomposition yields ZnO nanoparticles. | researchgate.net |

Catalytic Science and Applications in Mono Methyl Terephthalate Chemistry

Catalysis in Mono-methyl Terephthalate (B1205515) Synthesis

The production of MMT can be approached through direct esterification of terephthalic acid or through more complex oxidation pathways starting from precursors like p-xylene (B151628). In both routes, catalysts are essential to achieve viable yields and reaction rates.

The direct esterification of terephthalic acid (TPA) with methanol (B129727) presents a straightforward route to MMT. However, the reaction is an equilibrium process, and achieving high selectivity for the mono-ester over the di-ester, dimethyl terephthalate (DMT), is a significant challenge. Homogeneous catalysts, which are soluble in the reaction medium, are often employed to increase the reaction rate. While many esterification catalysts exist, such as strong mineral acids (e.g., sulfuric acid) and various metal salts, their application is more commonly documented for the production of DMT google.com.

The selective synthesis of MMT requires careful control of reaction conditions, such as the molar ratio of TPA to methanol and the reaction time, to favor the formation of the mono-ester. Non-catalytic methods have also been explored, which involve heating TPA with an excess of an alkanol like methanol at high temperatures (250-300°C) and pressures (25 to 500 atmospheres) to selectively form the monoalkyl ester google.com. Simple zinc(II) salts have been shown to be effective homogeneous catalysts for general fatty acid esterification, suggesting their potential applicability in this area acs.org. However, specific research focusing on homogeneous catalysts optimized exclusively for high-yield MMT production remains less prevalent than research on DMT synthesis.

An alternative pathway to MMT involves the oxidation of p-xylene. This process is typically more complex and proceeds through multiple steps. One established industrial route, the Dynamit Nobel process, involves the initial oxidation of p-xylene to p-toluic acid. This intermediate is then esterified with methanol to form methyl p-toluate (B1214165). In a final step, this ester is oxidized by air to yield mono-methyl terephthalate nih.gov.

A patented method details this multi-stage process, employing polyvalent heavy metal salt catalysts for the oxidation steps google.com. The process involves:

Oxidation of p-xylene to p-toluic acid using a heavy metal salt catalyst at 90–140°C.

Esterification of the resulting p-toluic acid to its methyl ester.

A second oxidation step, where the methyl ester of p-toluic acid is oxidized to MMT at 130–200°C, again using a polyvalent heavy metal salt catalyst google.com.

While this patented process utilizes homogeneous catalysts, the field of heterogeneous catalysis aims to develop solid, reusable catalysts to overcome the separation and corrosion issues associated with dissolved catalysts mdpi.comresearchgate.net. Research in heterogeneous oxidation of p-xylene has largely focused on producing terephthalic acid directly. However, these systems often yield intermediate products like p-toluic acid, indicating that with tailored catalyst design and controlled reaction conditions, heterogeneous catalysts could be developed to selectively yield MMT through a similar multi-step oxidation-esterification pathway mdpi.com.

Catalytic Degradation of Polymeric Feedstocks

This compound is a key product in the chemical recycling of polyethylene (B3416737) terephthalate (PET). Catalytic depolymerization, particularly using advanced materials like Metal-Organic Frameworks, has emerged as a promising strategy for breaking down PET waste into valuable chemical monomers.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable porosity, and well-defined active sites make them highly effective catalysts for various chemical transformations, including polymer deconstruction.

Zirconium-based MOFs, particularly UiO-66, have demonstrated remarkable activity in the degradation of waste PET. Research has shown that UiO-66 can effectively deconstruct PET into its constituent building blocks, terephthalic acid (TA) and this compound (MMT), in a solvent-free process osti.govnorthwestern.edunih.govresearchgate.net. In one study, heating waste PET with UiO-66 at 260°C for 24 hours resulted in a combined yield of TA and MMT of up to 98% under a hydrogen atmosphere and 81% under an argon atmosphere osti.govnorthwestern.edunih.gov.

An interesting finding is that during the degradation process, the UiO-66 catalyst undergoes a structural transformation into another stable zirconium-based MOF, MIL-140A osti.govresearchgate.netresearchgate.net. This newly formed MIL-140A also exhibits significant catalytic activity for PET degradation under similar conditions osti.govnorthwestern.edunih.gov. This phase transition highlights the dynamic nature of the catalyst under reaction conditions. The robustness and catalytic efficacy of these Zr-MOFs establish them as a new class of catalysts for addressing plastic waste challenges researchgate.net.

| Catalyst | Temperature (°C) | Time (h) | Atmosphere | Total Yield (TA + MMT) |

|---|---|---|---|---|

| UiO-66 | 260 | 24 | H₂ (1 atm) | 98% |

| UiO-66 | 260 | 24 | Ar (1 atm) | 81% |

| MIL-140A | 260 | 24 | H₂ (1 atm) | 93% |

Mechanistic studies suggest that the deconstruction of PET catalyzed by UiO-66 proceeds primarily through a β-scission pathway osti.gov. This mechanism is favored over hydrogenolysis, even when the reaction is conducted under a hydrogen atmosphere. The catalyst's propensity to promote β-scission is a key factor in its effectiveness osti.gov.

Other Advanced Catalytic Materials for Polymer Upcycling

Beyond conventional catalysts, research has expanded into novel materials that offer enhanced efficiency and selectivity for polymer deconstruction. Among these, metal-organic frameworks (MOFs) and specific metal complexes have shown significant promise in the upcycling of PET.

Zirconium-based MOFs, such as UiO-66, have been identified as effective catalysts for the degradation of PET. osti.gov In one study, UiO-66 was used to deconstruct waste PET, yielding terephthalic acid (TA) and this compound (MMT). osti.gov Under specific laboratory conditions at 260 °C, the process achieved a total yield of 98% for TA and MMT under a hydrogen atmosphere and 81% under an argon atmosphere within 24 hours. osti.gov A notable finding from this research was the structural transformation of the UiO-66 catalyst into another zirconium-MOF, MIL-140A, during the degradation process. This transformed catalyst also demonstrated good catalytic activity, highlighting the dynamic nature of these materials under reaction conditions. osti.gov

Manganese complexes have also been explored for the rapid and mild depolymerization of PET into its monomers, terephthalic acid and ethylene (B1197577) glycol. researchgate.netresearchgate.net While not directly producing MMT, these systems are crucial for breaking down the polymer backbone into precursors that can be further converted. The strategy often involves a solvent-switching mechanism to direct the reaction toward different high-value products. researchgate.netresearchgate.net Such catalytic systems, which operate under milder conditions than traditional thermocatalytic methods, are integral to developing more energy-efficient upcycling processes. oaepublish.com

The table below summarizes the performance of an advanced catalytic material in PET degradation.

| Catalyst | Temperature (°C) | Atmosphere | Products | Total Yield (%) | Reaction Time (h) |

| UiO-66 | 260 | Hydrogen | TA + MMT | 98 | 24 |

| UiO-66 | 260 | Argon | TA + MMT | 81 | 24 |

Data sourced from research on zirconium-based metal-organic frameworks. osti.gov

Enzymatic Catalysis in Biological Degradation Processes

Biocatalysis, utilizing enzymes, represents a green and highly specific approach to polymer degradation. nsf.gov The discovery of microorganisms capable of breaking down PET has led to the identification and engineering of potent enzymes for plastic recycling.

The bacterium Ideonella sakaiensis 201-F6, for instance, produces two key enzymes for PET degradation. The first, PETase, hydrolyzes PET into mono(2-hydroxyethyl) terephthalate (MHET), along with smaller amounts of TA. nih.gov The second enzyme, MHETase, then breaks down MHET into the constituent monomers, terephthalic acid and ethylene glycol. nih.gov This enzymatic tandem provides a complete biological pathway for PET depolymerization.

A variety of other enzymes, including cutinases, lipases, and esterases, have also demonstrated activity on PET. nih.govfrontiersin.org Cutinases, in particular, have shown significant promise, and thermostable variants are considered strong candidates for industrial applications, as higher temperatures (around 70°C, the glass transition temperature of PET) can increase degradation rates. frontiersin.org For example, the cutinase from Humicola insolens (HiC) has been shown to completely degrade low-crystallinity PET at 70°C. frontiersin.org Researchers are actively using protein engineering to create evolved enzymes with enhanced activity and stability for more efficient screening and application in recycling processes. nih.gov

The primary products of enzymatic hydrolysis of PET in aqueous environments are listed below.

| Enzyme Type | Primary Substrate | Key Degradation Products |

| PETase | PET | Mono(2-hydroxyethyl) terephthalate (MHET), Terephthalic Acid (TPA) |

| MHETase | MHET | Terephthalic Acid (TPA), Ethylene Glycol (EG) |

| Cutinases | PET | TPA, MHET, Bis(2-hydroxyethyl) terephthalate (BHET), EG |

| Lipases/Esterases | PET | TPA, MHET, BHET, EG |

This table summarizes the general products of enzymatic PET degradation as reported in multiple studies. nih.govfrontiersin.org

Catalyst Design, Characterization, and Regeneration Studies

The rational design of catalysts is crucial for optimizing the efficiency, selectivity, and lifespan of catalytic processes in terephthalate chemistry. This involves understanding the relationship between a catalyst's structure and its performance, as well as ensuring its long-term durability and potential for regeneration.

Structure-Performance Relationships in Catalytic Systems

The performance of a catalyst is intrinsically linked to its structural properties at both the molecular and macroscopic levels. henkelmanlab.org Computational modeling and the identification of "reactivity descriptors"—properties that correlate with catalytic performance—have become powerful tools in designing new catalysts. henkelmanlab.org These descriptors can relate to the electronic structure of the catalyst, the binding strength of intermediates, or geometric properties like the coordination number of active sites. henkelmanlab.org

In the context of PET hydrolysis, systematic studies have been conducted to understand the structure-performance relationship of catalysts. For example, an investigation into various quaternary ammonium (B1175870) and phosphonium (B103445) halide catalysts for the alkaline hydrolysis of PET revealed that the constitutional isomer class and specific properties of the catalyst significantly influence its activity. rsc.org Such studies provide general guidelines for designing more efficacious phase-transfer catalysts for polymer depolymerization.

The physical structure of the catalyst support is also a key determinant of efficiency. mdpi.com Factors like porosity, specific surface area, and mechanical strength can be optimized to enhance performance. For instance, catalysts with well-defined pore structures can provide a larger reaction surface area and better facilitate the flow of reactants and products, leading to more stable catalytic performance over time. mdpi.com In optimizing PET depolymerization, statistical design methods like the Taguchi methodology have been employed to analyze the influence of various process parameters, including catalyst concentration. mdpi.com Such analyses have shown that while factors like the concentration of a co-reagent (e.g., NaOH) may be dominant, the catalyst-to-PET ratio also significantly contributes to process efficiency. mdpi.com

Durability and Reusability of Catalysts for Terephthalate Transformations

The economic viability of catalytic recycling processes heavily depends on the catalyst's durability and reusability. An effective catalyst must maintain high activity over multiple reaction cycles.

Research into heterogeneous catalysts for PET hydrolysis has focused on developing robust and reusable systems. One such example is a nickel/gamma-alumina (Ni/γ-Al2O3) catalyst prepared by impregnation. researchgate.net Studies have shown that this catalyst exhibits high activity in repeated cycles of PET hydrolysis to produce terephthalic acid. Furthermore, when the catalyst's activity decreases, it can be regenerated through calcination, effectively restoring its catalytic performance. This demonstrates a promising avenue for the sustainable recovery of valuable monomers from plastic waste. researchgate.net

The concept of reusability also extends to biocatalysts. Engineered enzymes can be immobilized on supports to facilitate their recovery and reuse. For example, a biocatalyst named BIND-PETase, created by engineering Escherichia coli cells, was found to be reusable for PET degradation and remained stable for over 30 days at both refrigerated and room temperatures without significant loss of activity. nsf.gov

Catalyst regeneration is a critical step in many industrial chemical processes. For catalysts used in terephthalic acid production, such as palladium on carbon (Pd/C) for hydrorefining, regeneration protocols are essential. These methods can involve a series of steps including washing with alkaline and acidic solutions, drying, and chemical or hydrogen reduction to restore the activity of the deactivated catalyst. google.com

Environmental Biotransformation and Ecological Impact Studies of Mono Methyl Terephthalate

Microbial Degradation Pathways

The biodegradation of polyethylene (B3416737) terephthalate (B1205515) (PET) and its intermediate compounds, such as mono-methyl terephthalate (MMPT), is a significant area of scientific inquiry aimed at mitigating plastic pollution.

Several microorganisms have been identified that can degrade PET and its derivatives. While some are well-studied, research into others is ongoing.

Brucella intermedia : A strain of Brucella intermedia, designated as IITR130, was isolated from a contaminated lake ecosystem and demonstrated the ability to degrade PET. nih.gov During this degradation process, this compound (MMT) and terephthalic acid (TPA) were identified as metabolic products. nih.govresearchgate.net This finding points to the direct involvement of this bacterium in the breakdown of the PET polymer into smaller molecules, including MMPT.

Pasteurella multocida : The bacterial strain Pasteurella multocida Sa, isolated from mangrove sediment, has shown the capability to transform dimethyl terephthalate (DMT). nih.gov The degradation process occurs in a stepwise manner, starting with the hydrolysis of DMT to produce this compound (MMT) and subsequently terephthalic acid (TPA). nih.gov

Ideonella sakaiensis : This bacterium is notable for its ability to use PET as its primary source of carbon and energy. frontiersin.orgmdpi.com It secretes two key enzymes, PETase and MHETase, that work in tandem to break down PET into its constituent monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). mdpi.com While its primary documented pathway involves the hydrolysis of PET to mono(2-hydroxyethyl) terephthalate (MHET), the study of its enzymatic system provides valuable insights into the broader mechanisms of polyester (B1180765) degradation. frontiersin.orgmdpi.com

Rhodococcus species : Various species within the Rhodococcus genus have been investigated for their plastic-degrading potential. For instance, Rhodococcus rhodochrous IITR131 has been shown to degrade PET, producing metabolites such as bis(2-hydroxyethyl) terephthalate (BHET) and terephthalic acid (TPA). researchgate.net Another study on Rhodococcus erythropolis MTCC 3951 demonstrated its ability to degrade TPA. frontiersin.org While direct degradation of MMPT by Rhodococcus rubber is not extensively documented in the provided search results, the metabolic versatility of the genus suggests its potential role in the breakdown of PET-related compounds.

Table 1: Microorganisms Involved in the Degradation of this compound and Related Compounds

| Microorganism | Substrate(s) | Key Metabolites | Source of Isolation |

|---|---|---|---|

| Brucella intermedia IITR130 | Polyethylene terephthalate (PET) | This compound (MMT), Terephthalic acid (TPA) nih.govresearchgate.net | Contaminated lake ecosystem nih.gov |

| Pasteurella multocida Sa | Dimethyl terephthalate (DMT) | This compound (MMT), Terephthalic acid (TPA) nih.gov | Mangrove sediment nih.gov |

| Ideonella sakaiensis 201-F6 | Polyethylene terephthalate (PET) | Mono(2-hydroxyethyl) terephthalate (MHET), Terephthalic acid (TPA), Ethylene glycol (EG) frontiersin.orgmdpi.com | Waste recycling station mdpi.com |

The breakdown of PET and its esters like MMPT involves a series of metabolic steps. The hydrolysis of dimethyl terephthalate (DMT) by Pasteurella multocida Sa serves as a clear example, proceeding through the formation of MMPT and then terephthalic acid (TPA). nih.gov Interestingly, when ethanol (B145695) is present, this bacterium can also produce mono-ethyl terephthalate (MET) through a process of biologically mediated trans-esterification. nih.gov

In studies with Brucella intermedia IITR130 degrading PET, both MMPT and TPA were identified as metabolites through gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net This indicates that the degradation pathway involves the cleavage of the polymer chain to produce these smaller aromatic compounds. nih.gov In mice, the metabolism of DMT results in urinary metabolites consisting of 70% this compound and 30% terephthalic acid. nih.gov

The biological breakdown of MMPT and related compounds is facilitated by specific enzymes.

Hydrolases/Esterases : The initial step in the degradation of dimethyl terephthalate (DMT) and PET is the hydrolysis of ester linkages. nih.govmdpi.com In Brucella intermedia IITR130, a hydrolase enzyme, designated Hy1, has been identified and characterized. researchgate.net This enzyme is crucial for the degradation of PET and shows a higher affinity for bis(2-hydroxyethyl) terephthalate (BHET) than for terephthalic acid (TPA). researchgate.netnih.gov The presence of a lipase/esterase in this strain was confirmed, which facilitates the breakdown of PET into MMPT and TPA. nih.govresearchgate.net

PETase and MHETase : The bacterium Ideonella sakaiensis utilizes a two-enzyme system for PET degradation. mdpi.com PETase, the first enzyme, hydrolyzes PET into mono(2-hydroxyethyl) terephthalate (MHET). mdpi.com The second enzyme, MHETase, then breaks down MHET into terephthalic acid (TPA) and ethylene glycol (EG). mdpi.com

Role in Plastic Waste Remediation and Circular Economy

The study of MMPT's biotransformation is integral to developing sustainable solutions for plastic waste.

MMPT has been clearly identified as a metabolic intermediate in the microbial degradation of PET. nih.govresearchgate.net Its formation represents a critical step in the depolymerization of the plastic, breaking it down into smaller, more manageable molecules for further microbial assimilation. nih.gov The enzymatic hydrolysis of PET releases its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG), along with intermediates like MMPT. nih.gov The presence of MMPT during the degradation of PET by bacteria like Brucella intermedia confirms its role in the biodegradation pathway. nih.govresearchgate.net

Understanding the microbial and enzymatic pathways for MMPT degradation is crucial for advancing biological recycling technologies. wkaiglobal.com These technologies aim to create a circular economy for PET by breaking down plastic waste into its monomers, which can then be used to produce new, high-quality plastics. nih.govwkaiglobal.com

Enzymatic recycling, a key component of biological recycling, uses enzymes to depolymerize PET into its monomers. wkaiglobal.com This process can be more environmentally friendly than traditional mechanical and chemical recycling methods. nih.govwkaiglobal.com The identification of enzymes that can efficiently break down PET and its intermediates, like MMPT, is a critical area of research. itene.com By harnessing these biological catalysts, it is possible to recover valuable monomers like TPA from PET waste, which can then be used in various applications, including the synthesis of new PET. itene.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Polyethylene terephthalate |

| Terephthalic acid |

| Dimethyl terephthalate |

| Mono(2-hydroxyethyl) terephthalate |

| Ethylene glycol |

| Bis(2-hydroxyethyl) terephthalate |

Advanced Analytical and Spectroscopic Characterization for Mono Methyl Terephthalate Research

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental in separating MMT from complex mixtures, such as reaction media or environmental samples. Gas and liquid chromatography, coupled with mass spectrometry, provide powerful tools for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of MMT, particularly in the context of PET degradation studies. researchgate.netnih.gov In this method, MMT is typically volatilized and separated from other components on a chromatographic column before being detected and identified by a mass spectrometer.

Research has demonstrated the successful identification of MMT as a metabolite in the biodegradation of PET using GC-MS. nih.govresearchgate.net In these studies, the retention time and the mass spectrum of the analyte are compared to that of a known standard. For instance, in one study, MMT was identified with a retention time of 22.71 minutes. researchgate.net The mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for confident identification. The mass-to-charge ratio (m/z) of the top peak in the GC-MS spectrum of MMT is 149. nih.gov Reactive pyrolysis in the presence of a methylating agent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can also be used to analyze PET, which results in the formation of dimethyl terephthalate (B1205515), a related compound. gcms.cz

Table 1: GC-MS Data for Mono-methyl Terephthalate

| Parameter | Value |

| Retention Time (example) | 22.71 min researchgate.net |

| Top Peak (m/z) | 149 nih.gov |

| Second Highest Peak (m/z) | Not specified |

| Third Highest Peak (m/z) | Not specified |

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of MMT and for analyzing it within mixtures containing other terephthalate derivatives and related compounds. innospk.comnih.gov HPLC is often preferred for less volatile compounds and offers high resolution and sensitivity. diva-portal.org

The purity of MMT is frequently assessed by HPLC, with standards often exceeding 99.0% purity. innospk.comfishersci.cavwr.com Various HPLC methods have been developed for the analysis of terephthalic acid and its esters. sielc.comhelixchrom.com These methods often employ reversed-phase columns, such as C8 or C18, and utilize a mobile phase typically consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govdiva-portal.orgsielc.comacs.orgresearchgate.net For instance, a method for analyzing terephthalate metabolites, including MMT, used a C18 column with a gradient elution of 0.4% (v/v) acetic acid in water and acetonitrile. nih.gov The detection is commonly performed using a UV detector, as the aromatic ring in MMT absorbs UV light. diva-portal.org

Table 2: Example HPLC Method Parameters for Terephthalate Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 nih.govacs.orgresearchgate.net |

| Mobile Phase | Acetonitrile, water, and phosphoric or formic acid nih.govsielc.com |

| Detection | UV diva-portal.org |

| Purity Achieved | ≥95.0% to ≥99.0% innospk.comfishersci.cavwr.com |

Development of Specialized Chromatographic Columns and Eluents

The development of specialized chromatographic columns and eluents is driven by the need for improved separation efficiency, selectivity, and speed in the analysis of aromatic isomers and related compounds like MMT.

For HPLC, mixed-mode columns that combine reversed-phase and ion-exchange characteristics, such as the Amaze HA and Coresep SB columns, offer unique selectivity for separating aromatic acids and their esters. helixchrom.com These columns can differentiate compounds based on both hydrophobicity and charge, providing enhanced resolution. helixchrom.com The use of core-shell particle technology in columns can also lead to higher efficiency separations. helixchrom.com Eluent systems are carefully optimized, often involving buffered aqueous solutions mixed with organic solvents like acetonitrile, to achieve the desired retention and separation. thermofisher.comgoogle.com For example, a ternary mobile phase with varying phosphate buffer concentrations was used to separate benzoic, p-toluic, and terephthalic acids. thermofisher.com

In the realm of GC, the development of novel stationary phases, such as those based on pillar nih.govarenes, has shown high selectivity for aromatic isomers. nih.gov These specialized columns can provide superior separation performance compared to standard commercial columns. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and vibrational properties of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of MMT. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely used.